3-(1,2,4-Triazol-1-yl)-L-alanine
Overview
Description
3-(1,2,4-Triazol-1-yl)-L-alanine is a compound that features a 1,2,4-triazole ring attached to the amino acid L-alanine. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole-containing compounds, such as 3-(1,2,4-Triazol-1-yl)-L-alanine, are often biological receptors involved in various diseases . These compounds have been used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
The mode of action of 1,2,4-triazole-containing compounds involves forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For instance, in aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
1,2,4-Triazole-containing compounds affect various biochemical pathways due to their broad spectrum of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole-containing compounds are influenced by their ability to form hydrogen bonds with different targets, which improves their pharmacokinetics, pharmacological, and toxicological properties . .
Result of Action
The result of the action of 1,2,4-triazole-containing compounds can be seen in their promising cytotoxic activity against certain cancer cell lines . For example, certain 1,2,4-triazole derivatives showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-Triazol-1-yl)-L-alanine typically involves the reaction of L-alanine with a suitable triazole derivative. One common method is the nucleophilic substitution reaction where L-alanine is reacted with 1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-Triazol-1-yl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives with different functional groups
Scientific Research Applications
3-(1,2,4-Triazol-1-yl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties. .
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but with a different arrangement of nitrogen atoms.
Other amino acid-triazole conjugates: Compounds where other amino acids are linked to the triazole ring.
Uniqueness: 3-(1,2,4-Triazol-1-yl)-L-alanine is unique due to its specific structure, which combines the properties of the 1,2,4-triazole ring with the amino acid L-alanine. This combination allows it to interact with a wide range of biological targets and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044367 | |
Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-36-7 | |
Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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